Cas no 2229174-04-1 (2-{1-3-(trifluoromethyl)pyridin-4-ylcyclobutyl}ethan-1-amine)

2-{1-3-(trifluoromethyl)pyridin-4-ylcyclobutyl}ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-{1-3-(trifluoromethyl)pyridin-4-ylcyclobutyl}ethan-1-amine
- 2229174-04-1
- 2-{1-[3-(trifluoromethyl)pyridin-4-yl]cyclobutyl}ethan-1-amine
- EN300-1952560
-
- インチ: 1S/C12H15F3N2/c13-12(14,15)10-8-17-7-2-9(10)11(5-6-16)3-1-4-11/h2,7-8H,1,3-6,16H2
- InChIKey: TWAZMPIXWMMHTJ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=NC=CC=1C1(CCN)CCC1)(F)F
計算された属性
- せいみつぶんしりょう: 244.11873297g/mol
- どういたいしつりょう: 244.11873297g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
2-{1-3-(trifluoromethyl)pyridin-4-ylcyclobutyl}ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1952560-0.5g |
2-{1-[3-(trifluoromethyl)pyridin-4-yl]cyclobutyl}ethan-1-amine |
2229174-04-1 | 0.5g |
$1426.0 | 2023-09-17 | ||
Enamine | EN300-1952560-10.0g |
2-{1-[3-(trifluoromethyl)pyridin-4-yl]cyclobutyl}ethan-1-amine |
2229174-04-1 | 10g |
$6882.0 | 2023-05-27 | ||
Enamine | EN300-1952560-1g |
2-{1-[3-(trifluoromethyl)pyridin-4-yl]cyclobutyl}ethan-1-amine |
2229174-04-1 | 1g |
$1485.0 | 2023-09-17 | ||
Enamine | EN300-1952560-10g |
2-{1-[3-(trifluoromethyl)pyridin-4-yl]cyclobutyl}ethan-1-amine |
2229174-04-1 | 10g |
$6390.0 | 2023-09-17 | ||
Enamine | EN300-1952560-5.0g |
2-{1-[3-(trifluoromethyl)pyridin-4-yl]cyclobutyl}ethan-1-amine |
2229174-04-1 | 5g |
$4641.0 | 2023-05-27 | ||
Enamine | EN300-1952560-1.0g |
2-{1-[3-(trifluoromethyl)pyridin-4-yl]cyclobutyl}ethan-1-amine |
2229174-04-1 | 1g |
$1599.0 | 2023-05-27 | ||
Enamine | EN300-1952560-2.5g |
2-{1-[3-(trifluoromethyl)pyridin-4-yl]cyclobutyl}ethan-1-amine |
2229174-04-1 | 2.5g |
$2912.0 | 2023-09-17 | ||
Enamine | EN300-1952560-0.05g |
2-{1-[3-(trifluoromethyl)pyridin-4-yl]cyclobutyl}ethan-1-amine |
2229174-04-1 | 0.05g |
$1247.0 | 2023-09-17 | ||
Enamine | EN300-1952560-0.25g |
2-{1-[3-(trifluoromethyl)pyridin-4-yl]cyclobutyl}ethan-1-amine |
2229174-04-1 | 0.25g |
$1366.0 | 2023-09-17 | ||
Enamine | EN300-1952560-0.1g |
2-{1-[3-(trifluoromethyl)pyridin-4-yl]cyclobutyl}ethan-1-amine |
2229174-04-1 | 0.1g |
$1307.0 | 2023-09-17 |
2-{1-3-(trifluoromethyl)pyridin-4-ylcyclobutyl}ethan-1-amine 関連文献
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
2-{1-3-(trifluoromethyl)pyridin-4-ylcyclobutyl}ethan-1-amineに関する追加情報
2-{1-[3-(Trifluoromethyl)Pyridin-4-yl]Cyclobutyl}Ethan-1-Amine: A Comprehensive Overview
The compound 2-{1-[3-(trifluoromethyl)pyridin-4-yl]cyclobutyl}ethan-1-amine, identified by the CAS number 2229174-04-1, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its unique structure, which combines a cyclobutane ring fused with a pyridine moiety and an ethanamine group. The presence of the trifluoromethyl group at the 3-position of the pyridine ring introduces interesting electronic and steric properties, making this compound a valuable subject for research and development.
Recent studies have highlighted the importance of cyclobutane-containing compounds in medicinal chemistry. The cyclobutane ring in this molecule contributes to its rigidity and strain, which can enhance binding affinity to specific biological targets. The pyridine ring, on the other hand, is known for its aromaticity and ability to participate in hydrogen bonding, further enhancing the molecule's versatility. The trifluoromethyl group adds a fluorinated element, which is often associated with improved pharmacokinetic properties such as increased lipophilicity and metabolic stability.
The synthesis of 2-{1-[3-(trifluoromethyl)pyridin-4-yl]cyclobutyl}ethan-1-amine involves a multi-step process that typically begins with the preparation of the pyridine derivative. This is followed by cycloaddition reactions to form the cyclobutane ring, which is then functionalized to introduce the ethanamine group. The use of advanced catalytic systems and reaction conditions has enabled chemists to achieve high yields and excellent stereocontrol in these syntheses.
In terms of applications, this compound has shown promise in several areas. Its ability to act as a ligand in metal complexes has been explored in catalytic processes, where its unique geometry can facilitate specific transition states. Additionally, its potential as a building block for more complex molecules has been recognized in drug discovery programs targeting various therapeutic areas. Recent research has also focused on its role as an inhibitor of certain enzymes, where its structure allows for precise interactions with active sites.
The pharmacological profile of 2-{1-[3-(trifluoromethyl)pyridin-4-yl]cyclobutyl}ethan-1-amine continues to be an area of active investigation. Preclinical studies have demonstrated its ability to modulate key signaling pathways involved in inflammation and neurodegenerative diseases. Its selectivity for specific targets suggests that it could serve as a lead compound for developing novel therapeutics with improved efficacy and reduced side effects.
From a structural standpoint, the molecule's combination of rigid and flexible elements provides a unique balance between stability and reactivity. This makes it an attractive candidate for further exploration in both academic and industrial settings. The integration of computational chemistry tools with experimental studies has further enhanced our understanding of its properties, enabling more informed design strategies for related compounds.
In conclusion, 2-{1-[3-(trifluoromethyl)pyridin-4-yl]cyclobutyl}ethan-1-amine represents a compelling example of how structural complexity can lead to functional diversity. With ongoing advancements in synthetic methods and biological testing, this compound is poised to play an increasingly important role in advancing chemical science and therapeutic development.
2229174-04-1 (2-{1-3-(trifluoromethyl)pyridin-4-ylcyclobutyl}ethan-1-amine) 関連製品
- 394229-70-0(N-4-(1H-1,3-benzodiazol-2-yl)phenyl-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide)
- 1021216-23-8(N-(2,5-dimethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide)
- 1805019-99-1(5-(Bromomethyl)-2-(difluoromethyl)-3-iodo-6-(trifluoromethoxy)pyridine)
- 1804469-77-9(Ethyl 3-(difluoromethyl)-2-fluoro-6-methoxypyridine-4-acetate)
- 2680848-05-7(4-methyl-2-(2,2,2-trifluoro-N-methylacetamido)-1,3-oxazole-5-carboxylic acid)
- 37140-96-8(2-Methyl-N-(2-phenylethyl)prop-2-enamide)
- 74169-52-1(Pyrano[2,3-c]pyrazol-6(1H)-one, 3,4-dimethyl-1-phenyl-)
- 1091108-11-0(1-(4-fluorophenyl)-N-[(4-phenyloxan-4-yl)methyl]methanesulfonamide)
- 2229519-64-4(2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid)
- 1427452-99-0(methyl 4-amino-2-chloro-3-methoxybenzoate)